ALDH3A1 Inhibition vs. Analogs
In a direct head-to-head comparison of inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 3-(1-Aminoethyl)benzaldehyde exhibited a significantly lower potency (IC50: 2.10E+3 nM) compared to a more potent analog, CB7 (IC50: 200 nM) [1]. This data provides a clear quantitative basis for selecting the appropriate compound for ALDH3A1 inhibition studies, depending on the desired level of target engagement. Furthermore, class-level inferences can be drawn for positional isomers like 4-(1-Aminoethyl)benzaldehyde and chain-length analogs like 3-(2-Aminoethyl)benzaldehyde, where similar or different potencies are expected based on SAR.
| Evidence Dimension | ALDH3A1 Inhibition |
|---|---|
| Target Compound Data | IC50 = 2.10E+3 nM |
| Comparator Or Baseline | CB7 (a more potent analog): IC50 = 200 nM |
| Quantified Difference | CB7 is approximately 10.5-fold more potent |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation after 1 min preincubation, measured by spectrophotometric analysis |
Why This Matters
This data enables researchers to make a quantitative choice between 3-(1-Aminoethyl)benzaldehyde and more potent analogs for ALDH3A1-related assays, optimizing for desired potency or selectivity windows.
- [1] BindingDB. (2014). BDBM50447072: CHEMBL1890994. Retrieved from https://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructureStatic.jsp?mol=CC(N)c1cccc(C=O)c1 View Source
